Tert-butyl 2-(1-formylcyclopropyl)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Novel Organic Compounds
Tert-butyl 2-(1-formylcyclopropyl)piperidine-1-carboxylate: serves as a versatile intermediate in the synthesis of a variety of novel organic compounds. Its structure allows for the introduction of various functional groups, leading to the creation of amides, sulphonamides, and other piperidine derivatives . These compounds have potential applications across different fields of medicinal chemistry due to their structural diversity and biological relevance.
Drug Discovery and Development
The compound’s ability to act as a building block for more complex molecules makes it valuable in drug discovery. It can be used to synthesize molecules with potential pharmacological activities, such as antibacterial, antifungal, and anticancer properties . The flexibility and modifiability of the piperidine ring are crucial for enhancing interactions with biological macromolecules, which is a significant aspect of drug design.
Biological Evaluation
Researchers utilize Tert-butyl 2-(1-formylcyclopropyl)piperidine-1-carboxylate to synthesize compounds for biological evaluation. Studies involving X-ray diffraction and spectroscopic analysis can lead to a better understanding of the molecular structure and its correlation with biological activity . This is essential for the rational design of new drugs and therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(1-formylcyclopropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-4-6-11(15)14(10-16)7-8-14/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLOWDMYGHYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.